molecular formula C23H23N5O2S B2707352 N1-(3,5-dimethylphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894030-74-1

N1-(3,5-dimethylphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No. B2707352
CAS RN: 894030-74-1
M. Wt: 433.53
InChI Key: WWLNWQLLJBJQPY-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a phenyl group, a thiazole group, a triazole group, and an oxalamide group. These groups are common in many pharmaceuticals and biologically important compounds .


Molecular Structure Analysis

The molecule contains a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms . It also contains a thiazole ring, which is a five-membered ring containing one nitrogen atom, one sulfur atom, and three carbon atoms.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the triazole ring is known to participate in various chemical reactions, often acting as a main pharmacophore through hydrogen-bonding and dipole interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of multiple nitrogen atoms could enhance its ability to form hydrogen bonds, potentially affecting its solubility and stability .

Scientific Research Applications

Anticancer Applications

The compound could potentially be used in anticancer treatments. Derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine have been found to exhibit anticancer properties .

Antimicrobial Applications

The compound could also be used as an antimicrobial agent. It has been found that similar compounds have antimicrobial properties, particularly against E. coli and P. aeruginosa (Gram-negative bacteria), and S. aureus (Gram-positive bacteria) .

Antifungal Applications

The compound could be used as an antifungal agent. Similar compounds have been found to be effective against C. albicans .

Anti-inflammatory Applications

The compound could potentially be used in anti-inflammatory treatments. Similar compounds have been found to exhibit anti-inflammatory properties .

Enzyme Inhibitor

The compound could be used as an enzyme inhibitor. Derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase .

Antitubercular Agent

The compound could potentially be used as an antitubercular agent. Similar compounds have been found to exhibit antitubercular properties .

Antioxidant Applications

The compound could potentially be used as an antioxidant. Derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine have been found to exhibit antioxidant properties .

Drug Design and Discovery

The compound could be used in drug design and discovery. The structure-activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines is of profound importance in drug design, discovery, and development .

Mechanism of Action

properties

IUPAC Name

N'-(3,5-dimethylphenyl)-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2S/c1-14-4-6-17(7-5-14)20-26-23-28(27-20)19(13-31-23)8-9-24-21(29)22(30)25-18-11-15(2)10-16(3)12-18/h4-7,10-13H,8-9H2,1-3H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWLNWQLLJBJQPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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